molecular formula C15H19N3OS B2625191 N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 391225-96-0

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2625191
CAS No.: 391225-96-0
M. Wt: 289.4
InChI Key: PWKOKZUILJMTJM-UHFFFAOYSA-N
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Description

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a chemical compound with the molecular formula C15H19N3OS. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the reaction of 5-mesityl-1,3,4-thiadiazole-2-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The thiadiazole ring is known to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • **N-(5-nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide .

Uniqueness

N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Properties

IUPAC Name

2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOKZUILJMTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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